ethyl 5-amino-1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of pyrazole, thieno, and pyrimidine rings, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The pyrazole ring is then introduced via a condensation reaction with hydrazine derivatives . The final step involves the esterification of the carboxylate group using ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used in industrial production include dimethylformamide (DMF) and toluene, while catalysts such as p-toluenesulfonic acid are employed to accelerate the reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
Scientific Research Applications
Ethyl 5-amino-1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 5-amino-1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrazole derivatives: Compounds with a pyrazole ring but different substituents and functional groups.
Cyclopenta[b]pyridine derivatives: These compounds have a similar cyclopenta ring structure but differ in their heterocyclic components.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N5O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 5-amino-1-(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H19N5O2S/c1-3-12-20-15(13-9-6-5-7-11(9)25-16(13)21-12)22-14(18)10(8-19-22)17(23)24-4-2/h8H,3-7,18H2,1-2H3 |
InChI Key |
SHXVQARHNNROBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C2C3=C(CCC3)SC2=N1)N4C(=C(C=N4)C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.